molecular formula C11H18BF3KNO2 B13465110 Potassium (1-(tert-butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate

Cat. No.: B13465110
M. Wt: 303.17 g/mol
InChI Key: XPJONVAAIDJSOO-UHFFFAOYSA-N
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Description

Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is a complex organic compound that features a trifluoroboranuide group, a tert-butoxycarbonyl (Boc) protecting group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the yield and efficiency of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to undergo deprotection reactions. The Boc group provides stability to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is unique due to the combination of its Boc protecting group, trifluoroboranuide group, and tetrahydropyridine ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C11H18BF3KNO2

Molecular Weight

303.17 g/mol

IUPAC Name

potassium;trifluoro-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide

InChI

InChI=1S/C11H18BF3NO2.K/c1-8-7-16(10(17)18-11(2,3)4)6-5-9(8)12(13,14)15;/h5-7H2,1-4H3;/q-1;+1

InChI Key

XPJONVAAIDJSOO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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